![molecular formula C22H19FN2OS3 B2384573 2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 922471-85-0](/img/structure/B2384573.png)
2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and drugs . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex organic molecule that contains these structures.
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
- This compound, based on its functionalized 2-(benzo[d]thiazol-2-yl)phenol ligand (BTZ-Cz-OH and BTZ-DCz-OH), forms fluoroboron complexes (BTZ-Cz-BF and BTZ-DCz-BF) that exhibit intriguing photoluminescence (PL) and electroluminescence (EL) properties .
- Although not directly related to the compound, it’s worth noting that novel derivatives containing benzothiazole moieties have been investigated for their HIV-1 reverse transcriptase (RT) inhibitory action .
Photoluminescence and Electroluminescence Properties
Allosteric Binding and HIV-1 RT Inhibition
Cyanide Sensing
Mechanism of Action
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2OS3/c1-27-18-8-9-19-20(14-18)29-22(24-19)25(11-10-17-3-2-12-28-17)21(26)13-15-4-6-16(23)7-5-15/h2-9,12,14H,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVXQNMOQAUTBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N(CCC3=CC=CS3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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